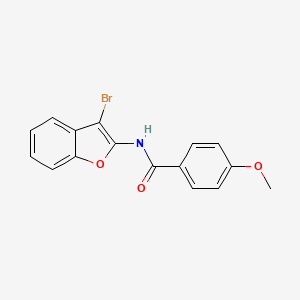

N-(3-Bromobenzofuran-2-yl)-4-methoxybenzamide

Description

Properties

Molecular Formula |

C16H12BrNO3 |

|---|---|

Molecular Weight |

346.17 g/mol |

IUPAC Name |

N-(3-bromo-1-benzofuran-2-yl)-4-methoxybenzamide |

InChI |

InChI=1S/C16H12BrNO3/c1-20-11-8-6-10(7-9-11)15(19)18-16-14(17)12-4-2-3-5-13(12)21-16/h2-9H,1H3,(H,18,19) |

InChI Key |

DJSSRPRBAANGHG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(C3=CC=CC=C3O2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromobenzofuran-2-yl)-4-methoxybenzamide typically involves the reaction of 3-bromobenzofuran with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromobenzofuran-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The bromine atom in the benzofuran ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(3-Bromobenzofuran-2-yl)-4-methoxybenzamide has shown promising potential as a therapeutic agent in various studies:

- Anticancer Activity : Research indicates that compounds with benzofuran derivatives exhibit significant anticancer properties. For instance, similar benzofuran compounds have demonstrated inhibitory effects on human lung cancer cell lines (A549) and gastric cancer cells (SGC7901), suggesting that this compound may also possess similar activities .

- Antimicrobial Properties : Preliminary evaluations have revealed antimicrobial activities against both Gram-positive and Gram-negative bacteria. The presence of halogen substitutions in related compounds has been linked to enhanced antibacterial efficacy, indicating that this compound may exhibit comparable effects .

Neuropharmacology

The compound's interaction with nicotinic acetylcholine receptors (nAChRs) positions it as a candidate for treating neurological disorders:

- Neuroprotective Effects : Compounds that modulate nAChRs have been associated with neuroprotection and the management of cognitive disorders, including schizophrenia and neurodegenerative diseases . this compound may contribute to these therapeutic strategies by enhancing neurotransmitter release without significant side effects.

Anti-inflammatory Activity

Benzofuran derivatives have been noted for their anti-inflammatory properties. Studies have shown that similar compounds can inhibit edema in animal models, suggesting that this compound may also be effective in reducing inflammation .

Data Tables

Case Study 1: Anticancer Activity

In a study evaluating various benzofuran derivatives, one compound exhibited an IC50 value of 0.12 μM against gastric cancer cells, highlighting the potential of structurally similar compounds like this compound to act as effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

Research on halogenated benzofurans demonstrated significant antimicrobial activity against multiple strains, including Staphylococcus aureus and Escherichia coli. The presence of bromine in the structure is thought to enhance this activity, indicating a similar potential for this compound .

Mechanism of Action

The mechanism of action of N-(3-Bromobenzofuran-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The substituents on the benzamide and aromatic rings significantly influence physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison

Key Observations:

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations:

- Stability: The amide bond in the target compound may exhibit pH-dependent stability similar to ’s conjugate, which degrades significantly at acidic pH (e.g., 4.5) .

- Solubility: Trimethoxy substitution in ’s compound enhances polarity, likely improving aqueous solubility compared to the target’s single methoxy group .

Biological Activity

N-(3-Bromobenzofuran-2-yl)-4-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound consists of a benzofuran moiety substituted with a bromine atom and a methoxybenzamide group. The structural formula can be represented as follows:

This compound's unique structure is believed to contribute to its diverse pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. The following table summarizes findings from various studies regarding the anticancer activity of related compounds:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | TBD | Induction of apoptosis, caspase activation |

| Benzofuran derivative 1e | K562 | 0.12 | Activation of caspase 3/7 |

| Benzofuran derivative 11a | HCT116 | 0.08 | DPPH radical scavenging, apoptosis induction |

Case Study : A study conducted on various benzofuran derivatives demonstrated that compounds with similar structures to this compound exhibited significant antiproliferative effects against lung cancer cell lines (A549) and cervical cancer cell lines (HeLa). The mechanism was primarily through the induction of apoptosis, as evidenced by increased caspase activity in treated cells .

Anti-inflammatory Activity

The anti-inflammatory properties of benzofuran derivatives have also been explored. In vitro assays demonstrated that compounds similar to this compound significantly inhibited nitric oxide (NO) production in macrophages, indicating potential for treating inflammatory diseases.

Key Findings :

- Compounds with methoxy substitutions showed enhanced anti-inflammatory activity compared to their unsubstituted counterparts.

- The presence of bromine in the benzofuran ring may enhance interactions with biological targets involved in inflammatory pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Caspase Activation : Induction of apoptosis via activation of caspases, particularly caspase 3 and 7, leading to programmed cell death in cancer cells.

- Radical Scavenging : The compound exhibits antioxidant properties by scavenging free radicals, which is crucial for reducing oxidative stress in cells.

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase, suggesting potential neuroprotective effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.